molecular formula C18H17NO2 B1629434 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone CAS No. 1017601-66-9

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone

Cat. No. B1629434
CAS RN: 1017601-66-9
M. Wt: 279.3 g/mol
InChI Key: JHXUBGDRHLWEPE-UHFFFAOYSA-N
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Description

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, also known as LTB4 antagonist, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone involves its ability to inhibit the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone binds to its receptor on immune cells, leading to the activation of various inflammatory pathways. By inhibiting the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone can reduce inflammation and potentially alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone can reduce the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the recruitment of immune cells to inflamed tissues, further reducing inflammation. In addition, 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has been shown to have antioxidant properties, which can further contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone in lab experiments is its specificity for 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. This compound has been shown to specifically inhibit the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, without affecting other inflammatory mediators. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. One area of research is the development of more potent and selective 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone antagonists. Another area of research is the investigation of the potential use of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone in other inflammatory diseases, such as psoriasis and multiple sclerosis. Additionally, the potential use of this compound in combination with other anti-inflammatory agents is an area of future research.

Scientific Research Applications

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has been studied for its potential use in various scientific research applications. One of the main areas of research has been its use as an 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone antagonist. 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone is a pro-inflammatory mediator that is involved in various inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. By inhibiting the activity of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has the potential to be used as a therapeutic agent for these diseases.

properties

IUPAC Name

1-benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-16-8-4-7-15(11-16)17-13-19(10-9-18(17)21)12-14-5-2-1-3-6-14/h1-8,11,13,20H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXUBGDRHLWEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=C(C1=O)C2=CC(=CC=C2)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647712
Record name 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone

CAS RN

1017601-66-9
Record name 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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